4-Vinylbenzoyl chloride

概述

描述

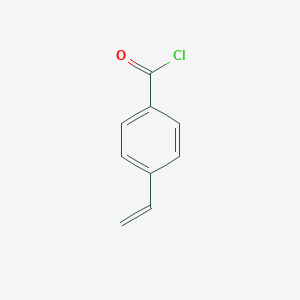

4-Vinylbenzoyl chloride is an organic compound with the molecular formula C9H7ClO. It is a derivative of benzoyl chloride where the benzene ring is substituted with a vinyl group in the para position. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

准备方法

Synthetic Routes and Reaction Conditions: 4-Vinylbenzoyl chloride can be synthesized through the chlorination of 4-vinylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation.

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of 4-vinyltoluene followed by oxidation. The process involves the use of chlorine gas and a catalyst, such as ferric chloride (FeCl3), to facilitate the reaction. The resulting product is then purified through distillation and crystallization.

化学反应分析

Types of Reactions: 4-Vinylbenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Polymerization: The vinyl group allows for polymerization reactions, forming polymers with unique properties.

Addition Reactions: The vinyl group can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as ammonia, primary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed.

Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.

Addition Reactions: Halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride) are used under mild conditions.

Major Products Formed:

Nucleophilic Substitution: Products include amides, esters, and thioesters.

Polymerization: Poly(this compound) and copolymers with other monomers.

Addition Reactions: Dihalides and haloalkanes.

科学研究应用

Polymer Synthesis

One of the primary applications of 4-Vinylbenzyl chloride is in the production of polymers. It acts as a monomer for the synthesis of poly(vinylbenzyl chloride), which can be further functionalized for various applications.

Key Applications:

- Ion-Exchange Resins: VBC is used to create ion-exchange resins that are essential in water treatment processes.

- Specialty Polymers: Through copolymerization with other monomers, VBC contributes to the development of specialty polymers with tailored properties for specific industrial needs.

| Polymer Type | Applications |

|---|---|

| Poly(vinylbenzyl chloride) | Water treatment, catalysis, electronics |

| Block Copolymers | Tailored mechanical and thermal properties |

| Graft Copolymers | Enhanced compatibility with other materials |

Chemical Intermediates

4-Vinylbenzyl chloride serves as a crucial intermediate in synthesizing various chemical compounds. Its reactivity allows it to be transformed into several important derivatives.

Key Derivatives:

- Quaternary Ammonium Salts: Used as biocides and surfactants.

- Coupling Agents: Employed in various chemical reactions to facilitate product formation.

| Intermediate | Use Case |

|---|---|

| Quaternary Ammonium Salts | Biocides, phase transfer catalysts |

| Coupling Agents | Enhancing reaction efficiency |

Coatings and Adhesives

The reactivity of 4-Vinylbenzyl chloride makes it suitable for formulating coatings and adhesives. Its ability to polymerize results in robust cross-linked networks that exhibit excellent adhesion properties.

Applications:

- Automotive Industry: Protective coatings that resist corrosion.

- Aerospace and Marine Industries: Durable coatings that provide protection against environmental stressors.

| Industry | Application |

|---|---|

| Automotive | Corrosion-resistant coatings |

| Aerospace | Protective coatings for aircraft |

| Marine | Coatings for ships that endure harsh conditions |

Biomedical Applications

In the biomedical field, polymers derived from 4-Vinylbenzyl chloride are increasingly used in drug delivery systems and medical devices. The functional groups on these polymers can be modified to enhance biocompatibility and targeted delivery.

Research Insights:

- Ongoing studies explore the potential of VBC-based polymers in developing advanced biomaterials for improved medical applications.

| Biomedical Application | Description |

|---|---|

| Drug Delivery Systems | Targeted delivery mechanisms |

| Medical Devices | Enhanced biocompatibility |

Case Studies

-

Ion Exchange Membranes:

A study demonstrated the effectiveness of VBC-derived ion-exchange membranes in electrodialysis processes, showcasing their utility in seawater desalination and wastewater treatment . -

Polymer Functionalization:

Research highlighted how copolymers formed from VBC exhibited enhanced mechanical properties suitable for use in high-performance applications . -

Drug Delivery Systems:

Investigations into VBC-based polymers revealed their potential in creating smart drug delivery systems that respond to specific biological stimuli .

作用机制

The mechanism of action of 4-vinylbenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloride group is highly reactive and can be displaced by nucleophiles, leading to the formation of various derivatives. The vinyl group allows for polymerization and addition reactions, enabling the formation of complex polymeric structures. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

相似化合物的比较

4-Vinylbenzoyl chloride can be compared with other similar compounds, such as:

Benzoyl Chloride: Lacks the vinyl group, making it less versatile in polymerization reactions.

4-Vinylbenzoic Acid: Contains a carboxylic acid group instead of a chloride group, leading to different reactivity and applications.

4-Vinylbenzyl Chloride: Contains a benzyl chloride group instead of a benzoyl chloride group, resulting in different chemical behavior and uses.

Uniqueness: this compound is unique due to the presence of both the vinyl and benzoyl chloride functional groups, which confer high reactivity and versatility in chemical synthesis and polymerization reactions.

生物活性

4-Vinylbenzoyl chloride (VBC) is a versatile compound primarily used in polymer synthesis and as a chemical intermediate. Its unique structure allows for various applications, particularly in the development of advanced materials with specific biological activities. This article explores the biological activity of this compound, focusing on its interactions within biological systems, applications in biomedical fields, and insights from recent research findings.

Chemical Structure and Properties

This compound is characterized by its vinyl group attached to a benzoyl chloride moiety. This structure enables it to participate in various chemical reactions, including polymerization and functionalization.

- Molecular Formula : C9H7ClO

- Molecular Weight : 168.6 g/mol

Biological Activity Overview

The biological activity of this compound is largely attributed to its derivatives, particularly in the context of polymeric materials used in biomedical applications. These materials can exhibit antimicrobial properties, biocompatibility, and controlled drug release capabilities.

Antimicrobial Properties

Research has demonstrated that polymers derived from this compound can possess significant antimicrobial activity. For instance, studies have shown that poly(styrene-co-4-vinylbenzyl chloride) conjugated with various active compounds exhibits bactericidal effects against common pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Applications in Biomedical Fields

This compound has been utilized in several biomedical applications due to its reactivity and the properties of its derived polymers:

- Drug Delivery Systems : Polymers synthesized from VBC can be engineered to enhance drug solubility and stability, enabling targeted delivery mechanisms.

- Medical Devices : The functionalized polymers are used in coatings for medical devices to improve biocompatibility and reduce infection rates.

- Tissue Engineering : VBC-derived materials are explored for scaffolding in tissue engineering due to their mechanical properties and ability to support cell growth.

Case Studies and Research Findings

-

Antibacterial Activity Study :

A study investigated the antibacterial properties of poly(styrene-co-4-vinylbenzyl chloride) conjugated with 3-dimethylaminophenol (AP). The results indicated that while the conjugated polymer exhibited antibacterial activity, it was less effective than free AP, suggesting that modifications may enhance efficacy . -

Polymer Synthesis and Characterization :

Research employing reversible addition-fragmentation chain transfer (RAFT) polymerization techniques highlighted the synthesis of well-defined poly(vinylbenzyl chloride)-grafted copolymers. These copolymers were characterized for their thermal stability and potential applications in drug delivery systems . -

Hypercrosslinking Effects :

A detailed study on hypercrosslinked polymers indicated that varying the concentration of VBC during synthesis significantly influenced the structural properties and surface area of the resulting materials. Such modifications are crucial for tailoring materials for specific biomedical applications .

Data Tables

属性

IUPAC Name |

4-ethenylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZXVEAMYQEFHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453366 | |

| Record name | 4-Vinylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565-41-9 | |

| Record name | 4-Vinylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 4-Vinylbenzoyl chloride in the context of these research papers?

A1: this compound is primarily used as a reagent to functionalize polymers and create macromonomers. [, , , , , ] This involves reacting it with polymers bearing suitable functional groups, like hydroxyl or amine groups, to introduce a vinylbenzoyl group. This modification enables the polymers to participate in further polymerization reactions, leading to the formation of graft copolymers or other complex polymer architectures.

Q2: Can you provide an example of how this compound is used to synthesize a specific macromonomer?

A2: One example is the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) macromonomers. [, ] Researchers reacted monofunctional PPO with this compound. This reaction effectively attached a vinylbenzoyl group to the PPO chain end, transforming it into a macromonomer capable of further polymerization.

Q3: Why is the introduction of a vinylbenzoyl group desirable in polymer synthesis?

A3: The vinyl group within the vinylbenzoyl moiety is reactive towards free radical polymerization. [, ] This allows the modified polymers (macromonomers) to be copolymerized with other vinyl monomers, such as styrene, butyl acrylate, or maleic anhydride. This copolymerization process leads to the formation of graft copolymers, where chains of a different polymer are attached to the backbone of the original polymer.

Q4: What types of polymers have been successfully modified using this compound according to the provided research?

A4: The research demonstrates the successful modification of various polymers using this compound, including:

- Poly(methyl methacrylate) (PMMA) []

- Poly(butyl methacrylate) (PBMA) []

- Poly(ethylene oxide) (PEO) []

- Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) [, ]

- Nickel(II) complex of a tetradentate (N3O) ligand containing a pendant amine group []

Q5: What analytical techniques are commonly used to characterize polymers modified with this compound?

A5: Several analytical techniques are employed to characterize these modified polymers, including:

- Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of the polymers. [, ]

- Nuclear Magnetic Resonance Spectroscopy (NMR): Confirms the structure of the polymers and the presence of the incorporated vinylbenzoyl group. Both 1H NMR and 13C NMR are used. [, , ]

- Fourier Transform Infrared Spectroscopy (FT-IR): Identifies specific functional groups within the polymers, such as the carbonyl group present in the vinylbenzoyl moiety. []

- Differential Scanning Calorimetry (DSC): Investigates the thermal properties of the polymers, including glass transition temperatures (Tg), which can be influenced by the incorporation of the vinylbenzoyl group and subsequent copolymerization. []

- Dynamic Mechanical Analysis (DMA): Provides information about the viscoelastic properties of the polymers. []

- Thermogravimetric Analysis (TGA): Studies the thermal stability and degradation behavior of the polymers. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。